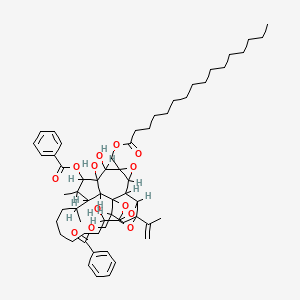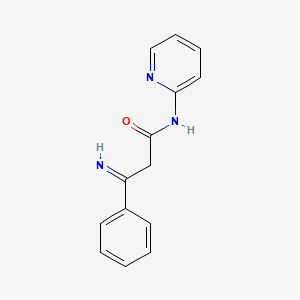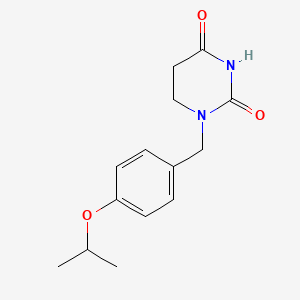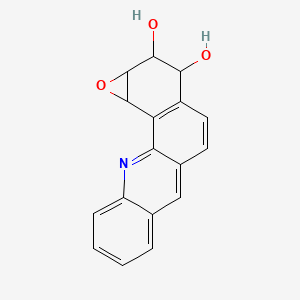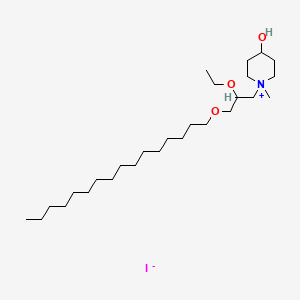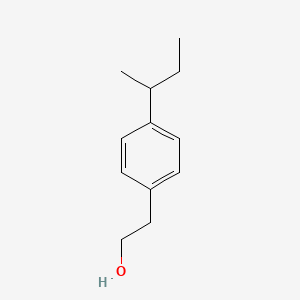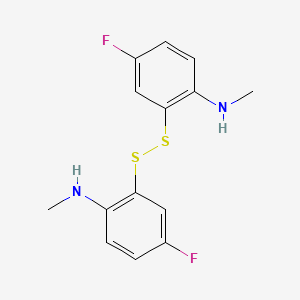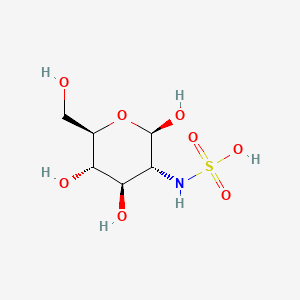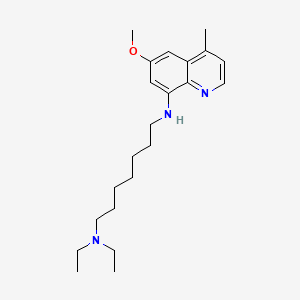
beta-D-Glucosamine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a key component of glycosaminoglycans and proteoglycans, which are essential for the formation and maintenance of cartilage. This compound is widely used in the treatment of osteoarthritis and other joint-related conditions due to its potential to stimulate cartilage repair and reduce inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the exoskeletons of crustaceans such as crabs and shrimp. The hydrolysis process involves the use of strong acids like hydrochloric acid or sulfuric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the acid hydrolysis of chitin. The process involves treating chitin with concentrated hydrochloric acid, followed by neutralization and purification steps to obtain the final product. Enzymatic methods using chitinolytic enzymes such as chitosanase and beta-D-glucosaminidase are also employed for more eco-friendly production .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of glucosaminic acid.
Reduction: Reduction reactions can yield derivatives such as N-acetylglucosamine.
Substitution: Substitution reactions can produce various acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucosamine sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Investigated for its role in cellular signaling and metabolism.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Widely used in the treatment of osteoarthritis and other joint disorders.
- Explored for its potential in wound healing, bone regeneration, and antibacterial applications .
Industry:
- Utilized in the production of dietary supplements and functional foods.
- Applied in the formulation of cosmetics and personal care products .
Wirkmechanismus
Beta-D-Glucosamine sulfate exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and reducing inflammation. The compound also influences various signaling pathways, including the MAPK and JNK pathways, which play a role in cellular responses to stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Glucosamine hydrochloride: Another form of glucosamine used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine with similar biological functions.
Chondroitin sulfate: Often used in combination with glucosamine for joint health.
Uniqueness: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to enhance its bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. Its ability to stimulate glycosaminoglycan synthesis and modulate inflammatory pathways makes it a valuable compound in the treatment of osteoarthritis and other related conditions .
Eigenschaften
CAS-Nummer |
38904-98-2 |
|---|---|
Molekularformel |
C6H13NO8S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
PRDZVHCOEWJPOB-QZABAPFNSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




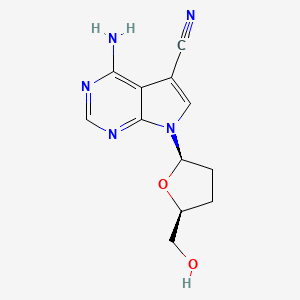
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
